N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide
Description
N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide is a halogenated acetamide derivative characterized by a trifluoroacetyl group attached to an aromatic ring substituted with bromine (2-position) and fluorine (4-position). This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and substitution reactions . Its molecular formula is C₈H₄BrF₄NO, with a calculated molecular weight of 286.03 g/mol (derived from structural analogs in and ).
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-5-3-4(10)1-2-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCLPLKGUGUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide typically begins with 2-bromo-4-fluoroaniline.
Reaction with Trifluoroacetic Anhydride: The 2-bromo-4-fluoroaniline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced derivatives of the phenyl ring.
Hydrolysis: 2-bromo-4-fluoroaniline and trifluoroacetic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions due to its reactivity.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical structure.
Biological Studies: Used in studies to understand the effects of halogenated compounds on biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five structurally related trifluoroacetamide derivatives:
*Calculated based on substituent addition to .
Key Observations:
- Substituent Effects: Electron-withdrawing groups (Br, F, CF₃) decrease electron density on the aromatic ring, enhancing electrophilic substitution reactivity. For example, the 2-Br, 4-F substitution in the target compound may facilitate Suzuki-Miyaura coupling reactions due to bromine’s role as a leaving group .
- Molecular Weight Trends : Addition of heavier substituents (e.g., CF₃ in ) increases molecular weight significantly.
Reactivity and Stability
- Bromine Reactivity : The 2-bromo substituent in the target compound is meta-directing, favoring nucleophilic aromatic substitution at the 5-position. This contrasts with para-bromo analogs (), where substitution occurs at the 2- or 4-position .
- Fluorine Effects : The 4-fluoro group increases ring electron deficiency, stabilizing intermediates in coupling reactions.
- Stability : Trifluoroacetamides are hydrolytically stable under neutral conditions but degrade in acidic/basic environments to release trifluoroacetic acid .
Biological Activity
N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroacetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C8H4BrF4N
- Molecular Weight : 286.021 g/mol
The presence of the trifluoroacetamide group enhances its lipophilicity, which can influence its interactions with biological targets.
This compound primarily exerts its biological effects through:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Cell Signaling Pathways : It may influence various cell signaling pathways that are crucial for cellular responses in cancer and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various cancer models and shows promise in enhancing immune responses against tumors.
- Case Study : In a study evaluating the compound's effects on immune cell activation, it was found to enhance the efficacy of therapies resistant to anti-PD-1/PD-L1 treatments. This suggests its potential as an adjunct therapy in cancer immunotherapy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits COX-1 more effectively than COX-2, making it a candidate for developing new anti-inflammatory drugs.
- Research Findings : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that modifications to the alkyl groups significantly impacted their affinity and selectivity towards COX-1 or COX-2 .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Enhances immune cell activation | |
| Anti-inflammatory | COX-1 inhibition | |
| Enzyme modulation | Binds to specific receptors |
Research Studies
Several studies have focused on the synthesis and characterization of derivatives of this compound to explore their biological activities further.
- Synthesis of Derivatives : New alkyl derivatives have been synthesized and characterized for their potential anti-inflammatory activity through inhibition of COX enzymes. These studies highlight the importance of structural modifications in enhancing biological efficacy .
Case Study: In Vivo Efficacy
In vivo studies have demonstrated that certain derivatives exhibit improved efficacy in reducing inflammation and tumor growth compared to the parent compound. These findings underscore the potential for developing more potent analogs for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
